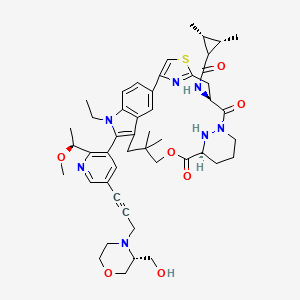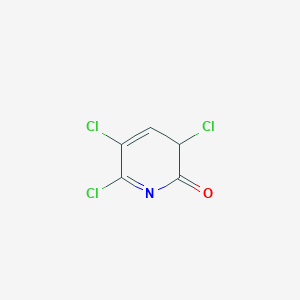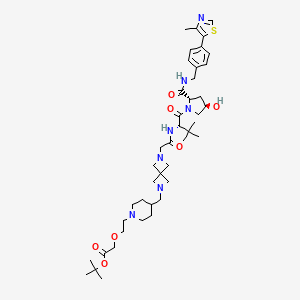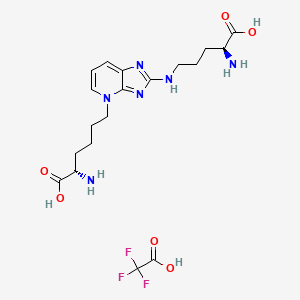
Tnik-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Traf2 and Nck interacting kinase inhibitor 9 (Tnik-IN-9) is a small molecule inhibitor that targets the Traf2 and Nck interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has gained attention due to its potential therapeutic applications in cancer and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the compound towards TNIK.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening for intermediates, and employing automated synthesis platforms.
化学反应分析
Types of Reactions
Tnik-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities.
科学研究应用
Tnik-IN-9 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potential in inhibiting the growth and proliferation of cancer cells by targeting TNIK, which is involved in tumorigenesis.
Neurological Disorders: The compound is being investigated for its role in modulating neuronal growth, differentiation, and synaptic formation, making it a candidate for treating neurological disorders.
Drug Resistance: This compound may help overcome drug resistance in cancer therapy by modulating signaling pathways associated with TNIK.
Cell Signaling Studies: Researchers use this compound to study the Wnt signaling pathway and its implications in various biological processes.
作用机制
Tnik-IN-9 exerts its effects by binding to the active site of TNIK, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that rely on TNIK activity, leading to the suppression of cancer cell growth and survival . The compound specifically targets the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and survival .
相似化合物的比较
Tnik-IN-9 is compared with other TNIK inhibitors such as NCB-0846 and other small-molecule inhibitors targeting the Wnt signaling pathway . The uniqueness of this compound lies in its high specificity and potency in inhibiting TNIK, making it a promising candidate for therapeutic applications. Similar compounds include:
属性
分子式 |
C24H21N7O3S |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1 |
InChI 键 |
LNYDQACVZRTKLO-XMMPIXPASA-N |
手性 SMILES |
C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
规范 SMILES |
CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)
![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)

![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)

![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)
![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)


![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)

![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
